molecular formula C12H22BrF3N2O3 B2973489 N-(8-aminooctyl)-2-bromoacetamide,trifluoroaceticacid CAS No. 2378503-42-3

N-(8-aminooctyl)-2-bromoacetamide,trifluoroaceticacid

Cat. No.: B2973489
CAS No.: 2378503-42-3
M. Wt: 379.218
InChI Key: XZIRFHOEAKTNHQ-UHFFFAOYSA-N
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Description

N-(8-aminooctyl)-2-bromoacetamide,trifluoroaceticacid is a chemical compound with the molecular formula C10H21BrN2O. It is primarily used in proteomics research and has a molecular weight of 265.2 . This compound is known for its unique properties that make it valuable in various scientific applications.

Preparation Methods

The synthesis of N-(8-aminooctyl)-2-bromoacetamide,trifluoroaceticacid involves several steps. One common method includes the reaction of 8-aminooctylamine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Comparison with Similar Compounds

N-(8-aminooctyl)-2-bromoacetamide,trifluoroaceticacid can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications.

Properties

IUPAC Name

N-(8-aminooctyl)-2-bromoacetamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BrN2O.C2HF3O2/c11-9-10(14)13-8-6-4-2-1-3-5-7-12;3-2(4,5)1(6)7/h1-9,12H2,(H,13,14);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIRFHOEAKTNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCNC(=O)CBr)CCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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